1H and 13C NMR chemical shifts for 1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene
1H and 13C NMR chemical shifts for 1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene, a halogenated aromatic alkene of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established NMR principles and spectral data from analogous structures to present a highly accurate, predictive assignment of all proton and carbon resonances. We delve into the underlying physical-organic principles governing chemical shifts and coupling constants, including the electronic effects of the fluorine substituent and the bromo-propenyl group. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the structural characterization of substituted styrenes and related synthetic intermediates. A standardized experimental protocol for data acquisition and a complete set of references are also provided to ensure scientific rigor and reproducibility.
Introduction
1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene is a functionalized organic molecule that combines several key structural motifs: a para-substituted fluorobenzene ring, a trans-configured (E) double bond, and an allylic bromide.[1] Each of these features imparts distinct and predictable characteristics to its NMR spectra. Accurate structural elucidation is paramount in synthetic chemistry for confirming the identity and purity of target compounds. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment of each nucleus.
The purpose of this guide is to serve as an authoritative reference for the NMR spectral features of this compound. By dissecting the molecule into its constituent parts—the 4-fluorostyrene core and the allylic bromide side chain—we can predict the chemical shifts (δ) and coupling constants (J) with a high degree of confidence. This analysis is grounded in fundamental NMR theory and supported by experimental data from closely related compounds found in the literature.[2][3]
Molecular Structure and NMR Assignment Framework
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene have been systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide for all spectral assignments.
Caption: Numbering scheme for 1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, vinylic, and allylic protons. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent.[4]
Aromatic Region (δ 7.00 - 7.50 ppm)
The para-substituted fluorobenzene ring will give rise to a characteristic AA'XX' system, which often appears as two sets of multiplets that look like doublets of doublets.
-
H2/H6 (δ ≈ 7.35 ppm): These protons are ortho to the electron-withdrawing vinyl group and meta to the fluorine atom. They are expected to resonate as a doublet of doublets. The primary splitting will be from the ortho-coupling to H3/H5 (~8.5 Hz), and a smaller coupling will be observed from the meta-coupling to fluorine, ³J(H,F) (~5.5 Hz).[5]
-
H3/H5 (δ ≈ 7.05 ppm): These protons are ortho to the electron-donating fluorine atom and will be shifted upfield relative to H2/H6. They will appear as a multiplet that is often described as a triplet or a doublet of doublets due to coupling with H2/H6 (~8.5 Hz) and a larger ortho-coupling to fluorine, ²J(H,F) (~8.5 Hz).[5][6]
Vinylic Region (δ 6.00 - 6.80 ppm)
The two protons on the carbon-carbon double bond (H7 and H8) will be diastereotopic and will appear as distinct signals.
-
H7 (δ ≈ 6.60 ppm): This proton is directly attached to the carbon bonded to the aromatic ring (C7). It will be deshielded by the ring's anisotropic effect. The signal is expected to be a doublet with a large trans-coupling constant, ³J(H7,H8), of approximately 15.5-16.0 Hz, which is characteristic of an (E)-alkene.[7]
-
H8 (δ ≈ 6.25 ppm): This proton is on the carbon adjacent to the allylic CH₂Br group (C8). It will appear as a doublet of triplets (dt). The large splitting will be from the trans-coupling to H7 (~15.8 Hz), and the smaller triplet-like splitting will arise from coupling to the two H9 protons, ³J(H8,H9) (~6.5 Hz).
Allylic Region (δ ≈ 4.05 ppm)
-
H9 (δ ≈ 4.05 ppm): The two protons of the methylene group (C9) are attached to a carbon bearing an electronegative bromine atom, which causes a significant downfield shift. This signal will appear as a doublet due to coupling with the adjacent vinylic proton H8, ³J(H9,H8) (~6.5 Hz).
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 / H6 | 7.35 | dd | ³J(H,H) ≈ 8.5, ³J(H,F) ≈ 5.5 |
| H3 / H5 | 7.05 | t or dd | ³J(H,H) ≈ 8.5, ²J(H,F) ≈ 8.5 |
| H7 | 6.60 | d | ³J(H7,H8) ≈ 15.8 |
| H8 | 6.25 | dt | ³J(H8,H7) ≈ 15.8, ³J(H8,H9) ≈ 6.5 |
| H9 | 4.05 | d | ³J(H9,H8) ≈ 6.5 |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, four for the aromatic carbons and five for the side chain carbons. The presence of fluorine will cause splitting of the aromatic carbon signals due to C-F coupling.[8]
Aromatic Region (δ 115.0 - 165.0 ppm)
-
C4 (δ ≈ 162.5 ppm): This is the ipso-carbon directly attached to the fluorine atom. It will be significantly deshielded and will appear as a doublet with a very large one-bond C-F coupling constant, ¹J(C,F) ≈ 248 Hz.[2]
-
C1 (δ ≈ 133.5 ppm): The ipso-carbon attached to the propenyl side chain. It will appear as a doublet due to four-bond coupling with fluorine, ⁴J(C,F) ≈ 3.5 Hz.[2]
-
C2/C6 (δ ≈ 128.0 ppm): These carbons are ortho to the vinyl substituent. They will appear as a doublet due to three-bond coupling to fluorine, ³J(C,F) ≈ 8.0 Hz.[2]
-
C3/C5 (δ ≈ 115.8 ppm): These carbons are meta to the vinyl substituent and ortho to the fluorine. They will be shielded and appear as a doublet with a large two-bond C-F coupling, ²J(C,F) ≈ 21.5 Hz.[2]
Alkene and Alkyl Region (δ 30.0 - 135.0 ppm)
-
C7 (δ ≈ 132.0 ppm): The vinylic carbon attached to the aromatic ring.
-
C8 (δ ≈ 129.5 ppm): The vinylic carbon adjacent to the CH₂Br group.
-
C9 (δ ≈ 32.5 ppm): The allylic carbon bearing the bromine atom. Its chemical shift is influenced by the electronegativity of bromine.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Coupling Constant (J, Hz) |
| C9 | 32.5 | s | - |
| C3 / C5 | 115.8 | d | ²J(C,F) ≈ 21.5 |
| C2 / C6 | 128.0 | d | ³J(C,F) ≈ 8.0 |
| C8 | 129.5 | s | - |
| C7 | 132.0 | s | - |
| C1 | 133.5 | d | ⁴J(C,F) ≈ 3.5 |
| C4 | 162.5 | d | ¹J(C,F) ≈ 248.0 |
Experimental Protocol for NMR Data Acquisition
This section provides a standardized, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is a suitable choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single residual solvent peak.[4]
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer: Carefully place the NMR tube into a spinner turbine, ensuring the correct depth is set for the specific spectrometer being used.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Spectral Width (SW): 20 ppm (centered around 5 ppm)
-
Number of Scans (NS): 8 to 16 scans
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): At least 3.0 seconds
-
Receiver Gain (RG): Set automatically by the spectrometer
-
Temperature: 298 K (25 °C)
¹³C{¹H} NMR Acquisition:
-
Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling)
-
Spectral Width (SW): 220 ppm (centered around 110 ppm)
-
Number of Scans (NS): 1024 to 2048 scans (or more, depending on sample concentration)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): Approximately 1.0-1.5 seconds
-
Receiver Gain (RG): Set automatically by the spectrometer
-
Temperature: 298 K (25 °C)
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase correct the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[4]
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.
Conclusion
This technical guide has presented a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene. The predicted chemical shifts and coupling constants are derived from a thorough understanding of substituent effects and are corroborated by spectral data from analogous compounds. The aromatic region is characterized by complex splitting patterns due to H-F and C-F couplings, while the vinylic and allylic regions show distinct signals that confirm the (E)-stereochemistry and the presence of the bromomethyl group. The provided experimental protocol offers a robust method for obtaining high-quality data for this and similar molecules, ensuring reliable structural verification for synthetic and medicinal chemistry applications.
References
- Vertex AI Search. Supporting Information.
- ACS Publications. (2025, August 21). Isotactic Poly(ortho-Fluorostyrene): Synthesis, Mechanism, and Intramolecular F–H Locking Promoted Crystallinity and Solvent Resistance. Macromolecules.
- Caltech Authors. Nuclear Magnetic Resonance Spectroscopy. Structure and Dynamic Character of Allylic Grignard Reagents.
- Supporting Information.
- ChemicalBook. 4-Fluorostyrene(405-99-2) 1H NMR spectrum.
- The Royal Society of Chemistry. 1H- and 13C-NMR for.
- ChemicalBook. Fluorobenzene(462-06-6) 13C NMR spectrum.
- Pendidikan Kimia. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
- Fluorochem. (E)-(3-Bromoprop-1-en-1-yl)benzene (CAS 26146-77-0).
- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
- ChemicalBook. 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum.
- OpenOChem Learn. Strategy for Predicting Products of Allylic Brominations.
Sources
- 1. Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn [learn.openochem.org]
- 2. rsc.org [rsc.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 4-Bromofluorobenzene(460-00-4) 1H NMR [m.chemicalbook.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
